molecular formula C12H11BrN2O2S B14903352 3-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-2-carboxamide

3-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B14903352
M. Wt: 327.20 g/mol
InChI Key: CQHUBMPAEKCUEB-UHFFFAOYSA-N
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Description

3-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics. This compound features a thiophene ring substituted with a bromine atom and a carboxamide group, which is further linked to a methoxypyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 3-bromothiophene.

    Carboxylation: The brominated thiophene undergoes carboxylation using carbon dioxide under high pressure and temperature to form 3-bromothiophene-2-carboxylic acid.

    Amidation: The carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride reacts with 2-methoxypyridin-3-ylmethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxamide group can be reduced to the corresponding amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products Formed

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

3-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, or antimicrobial properties.

    Material Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The methoxypyridine moiety can enhance binding affinity to biological targets, while the thiophene ring provides structural stability and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methoxypyridine: A related compound with a similar methoxypyridine moiety but lacking the thiophene and carboxamide groups.

    Thiophene-2-carboxamide: A simpler analog without the bromine and methoxypyridine substitutions.

    N-(2-Methoxypyridin-3-yl)methylthiophene-2-carboxamide: A compound similar to the target molecule but without the bromine atom.

Uniqueness

3-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-2-carboxamide is unique due to the combination of its bromine, methoxypyridine, and thiophene-carboxamide functionalities. This unique structure imparts specific electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and material science.

Properties

Molecular Formula

C12H11BrN2O2S

Molecular Weight

327.20 g/mol

IUPAC Name

3-bromo-N-[(2-methoxypyridin-3-yl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C12H11BrN2O2S/c1-17-12-8(3-2-5-14-12)7-15-11(16)10-9(13)4-6-18-10/h2-6H,7H2,1H3,(H,15,16)

InChI Key

CQHUBMPAEKCUEB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)CNC(=O)C2=C(C=CS2)Br

Origin of Product

United States

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